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Compound of Interest

Compound Name: 2-Acetonaphthone

Cat. No.: B1664037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

enantioselective intramolecular ortho photocycloaddition of 2-acetonaphthones. This reaction

class offers a powerful method for the synthesis of complex polycyclic architectures from

readily available starting materials, a transformation of significant interest in medicinal

chemistry and drug development for the creation of novel scaffolds. The protocols described

herein are based on the findings reported by Yan, Stegbauer, Wu, and colleagues in their 2024

Angewandte Chemie International Edition publication.[1][2]

Reaction Overview and Significance
The intramolecular [2+2] photocycloaddition of 2-acetonaphthones bearing a tethered alkenyl

group at the C1 position proceeds via an ortho cycloaddition, leading to the formation of a

cyclobutane ring. A key feature of this transformation is the use of a chiral oxazaborolidine

Lewis acid catalyst, which not only facilitates the reaction under visible light irradiation but also

induces high enantioselectivity.[1][2] This method avoids the need for photosensitizers by

leveraging a bathochromic shift in the substrate's absorption upon coordination with the Lewis

acid, allowing for direct excitation with visible light (e.g., 450 nm).[1][2] The reaction is tolerant

of a variety of substituents on the acetonaphthone core and the alkenyl tether, providing access

to a diverse range of chiral polycyclic compounds.
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Caption: Proposed reaction pathway for the Lewis acid-catalyzed intramolecular

photocycloaddition.

Quantitative Data Summary
The following table summarizes the results for the enantioselective intramolecular ortho

photocycloaddition of various 2-acetonaphthone substrates as reported by Yan et al. (2024).

[1][2] The reactions were typically carried out in dichloromethane at -78 °C under irradiation

with a 450 nm LED in the presence of a chiral oxazaborolidine Lewis acid catalyst.
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Entry

Substrate
(Substituents on
Naphthyl Ring
and/or Alkene
Tether)

Yield (%)
Enantiomeric
Excess (ee, %)

1 Unsubstituted 92 92

2 6-Methoxy 95 93

3 6-Fluoro 93 91

4 6-Chloro 90 90

5 6-Bromo 88 89

6 6-Methyl 96 94

7 7-Methoxy 99 95

8 5-Methoxy 85 88

9 4-Methoxy 78 85

10 3-Methoxy 82 87

11
Alkene Tether:

Pentenyloxy
89 90

12
Alkene Tether:

Hexenyloxy
85 88

13

Alkene Tether:

Cyclopentenylmethox

y

75 82

14
Alkene Tether:

Phenyl-substituted
65 80

15

8-Methyl (yield not

reported, low

reactivity)

<10 -

16 6,7-Dimethoxy 97 96
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Note: This table is a representation of the data presented in the source literature. For specific

structures, refer to the original publication. The low reactivity of the 8-methyl substituted

substrate highlights a limitation of the reaction, likely due to steric hindrance.

Experimental Protocols
The following protocols are representative procedures for the synthesis of the starting materials

and the execution of the photocycloaddition reaction.

Protocol for the Synthesis of 2-
(Alkenyloxy)acetonaphthone Substrates
This protocol describes a general method for the synthesis of the 2-acetonaphthone starting

materials via a Williamson ether synthesis.

Materials:

2-Hydroxy-1-acetonaphthone

Appropriate alkenyl bromide (e.g., 4-bromo-1-butene)

Potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath
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Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a solution of 2-hydroxy-1-acetonaphthone (1.0 eq.) in anhydrous DMF, add potassium

carbonate (2.0 eq.).

Add the corresponding alkenyl bromide (1.2 eq.) to the mixture.

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by thin-

layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to afford the desired

2-(alkenyloxy)acetonaphthone.

Protocol for the Enantioselective Intramolecular
Photocycloaddition
This protocol details the general procedure for the chiral Lewis acid-catalyzed intramolecular

photocycloaddition.

Materials:

2-(Alkenyloxy)acetonaphthone substrate
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Chiral oxazaborolidine Lewis acid catalyst (e.g., as described by Yan et al., prepared from

(S)-α,α-diphenylprolinol and an appropriate boronic acid)

Anhydrous dichloromethane (CH₂Cl₂)

Photoreactor equipped with a 450 nm LED lamp and a cooling system (e.g., cryostat)

Schlenk tube or other suitable reaction vessel

Inert gas (argon or nitrogen) supply

Standard laboratory glassware for workup and purification

Procedure:

Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere,

dissolve the chiral oxazaborolidine (0.25 eq.) in anhydrous CH₂Cl₂.

Reaction Setup: In a separate flame-dried reaction vessel, dissolve the 2-

(alkenyloxy)acetonaphthone substrate (1.0 eq.) in anhydrous CH₂Cl₂ to a final concentration

of approximately 0.01 M.

Add the prepared catalyst solution to the substrate solution under an inert atmosphere.

Cool the reaction mixture to -78 °C using a cryostat.

Irradiation: Irradiate the cooled reaction mixture with a 450 nm LED lamp, ensuring the light

source is positioned for efficient illumination of the solution.

Stir the reaction mixture at -78 °C under irradiation for the required time (typically 24-48

hours), monitoring the progress by TLC or LC-MS.

Workup: Upon completion, quench the reaction by adding a few drops of methanol.

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to isolate

the enantioenriched polycyclic ketone.
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Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid

chromatography (HPLC).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and photocycloaddition

of 2-acetonaphthones.
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Caption: General experimental workflow from starting materials to the final product analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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